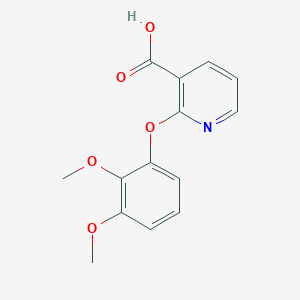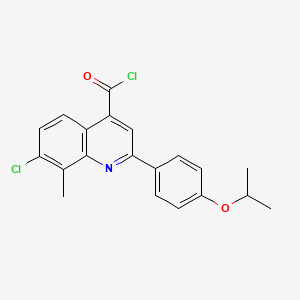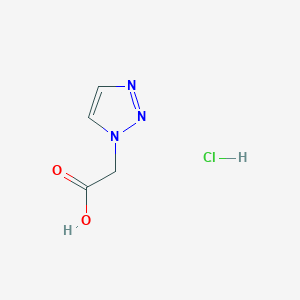![molecular formula C11H19N3O4 B1452818 Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate CAS No. 1260683-88-2](/img/structure/B1452818.png)
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate
Übersicht
Beschreibung
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate, commonly known as MPTP, is a chemical compound that has been widely used in scientific research as a tool to study Parkinson's disease. MPTP is a synthetic compound that was first synthesized in 1976 by Z. Huang and colleagues. Since then, MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Agrochemical Synthesis
This compound is used in the synthesis of novel agrochemicals, particularly malonamide derivatives that exhibit significant acaricidal and insecticidal activities . These derivatives have shown promising results against pests like Tetranychus cinnabarinus , Plutella xylostella , and Aphis craccivora . The structure-activity relationship (SAR) studies suggest that the type of substituent and substitution pattern on the pyrazole ring greatly influences the biological activity, guiding further modifications for enhanced efficacy .
Antileishmanial and Antimalarial Research
In the field of medicinal chemistry, derivatives of this compound have been evaluated for their antileishmanial and antimalarial properties. Certain compounds have shown to inhibit Plasmodium berghei with high suppression rates, indicating potential as a starting point for the development of new antimalarial drugs . The molecular docking studies justify the observed biological activities, providing insights into the interaction mechanisms with biological targets .
Pesticide Development
The pyrazole ring, a component of Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate, is known to endow pesticide molecules with versatile biological activities. This has implications for the design of new pesticides with improved efficacy and selectivity .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to create a variety of structurally diverse molecules. Its reactivity and stability make it a valuable building block in the synthesis of complex organic compounds .
Research Tool in Chemical Biology
Due to its unique chemical structure, this compound can serve as a research tool in chemical biology to study the function of enzymes and receptors that interact with similar structural motifs .
Material Science
The compound’s structural features may be explored in material science, particularly in the development of organic materials with specific electronic or photonic properties .
Pharmacological Studies
The compound can be used in pharmacological studies to develop new drugs with pyrazole-based structures, which are prevalent in pharmaceuticals due to their therapeutic potential .
Chemical Education
Lastly, this compound can serve as an example in chemical education to illustrate the process of drug discovery and development, from synthesis to biological evaluation .
Eigenschaften
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.C2H2O4/c1-6(10-4)9-7(2)11-12(5)8(9)3;3-1(4)2(5)6/h6,10H,1-5H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFWILSCVIIAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)NC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)

